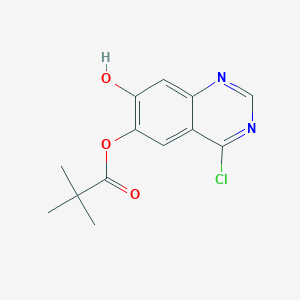

4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Description

BenchChem offers high-quality 4-Chloro-7-hydroxyquinazolin-6-yl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-hydroxyquinazolin-6-yl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-7-hydroxyquinazolin-6-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-13(2,3)12(18)19-10-4-7-8(5-9(10)17)15-6-16-11(7)14/h4-6,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBJLQPMHZHEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649504 |

Source

|

| Record name | 4-Chloro-7-oxo-3,7-dihydroquinazolin-6-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145671-38-0 |

Source

|

| Record name | Propanoic acid, 2,2-dimethyl-, 4-chloro-7-hydroxy-6-quinazolinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145671-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-oxo-3,7-dihydroquinazolin-6-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Characterization, and Application in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Therapeutics

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Within this class, 4-substituted quinazolines have garnered significant attention, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.

This technical guide focuses on a specific and highly valuable quinazoline derivative: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS Number: 1145671-38-0 ). This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Mutations that lead to the constitutive activation of EGFR are driving oncogenes in several cancers, including non-small cell lung cancer (NSCLC).[4][5][6]

This guide will provide a comprehensive overview of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, including its physicochemical properties, a detailed, plausible synthetic route based on established chemical transformations, methods for its analytical validation, and its strategic application in the synthesis of targeted EGFR inhibitors.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1145671-38-0 | Amadis Chemical, BLD Pharm |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Amadis Chemical, BLD Pharm |

| Molecular Weight | 280.71 g/mol | BLD Pharm |

| IUPAC Name | 4-chloro-7-hydroxyquinazolin-6-yl 2,2-dimethylpropanoate | Inferred |

| Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | Amadis Chemical |

| InChI Key | QHCBJLQPMHZHEY-UHFFFAOYSA-N | Amadis Chemical |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one

The initial step involves the construction of the quinazolinone core. This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with formamide.

-

Rationale: The reaction of 2-amino-4,5-dihydroxybenzoic acid with an excess of formamide provides a straightforward and high-yielding method to form the heterocyclic ring system. The formamide serves as both a reactant and a solvent. This type of cyclization is a common strategy in the synthesis of quinazolinones.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dihydroxybenzoic acid (1 equivalent).

-

Add an excess of formamide (e.g., 10-20 equivalents).

-

Heat the reaction mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6,7-dihydroxyquinazolin-4(3H)-one.

-

Step 2: Regioselective Pivaloylation

The selective protection of one of the two hydroxyl groups is a critical step. The pivaloyl group is an excellent choice as a protecting group due to its steric bulk, which can direct subsequent reactions and its stability to a range of reaction conditions. Regioselectivity can often be achieved due to the differential reactivity of the hydroxyl groups.

-

Rationale: The hydroxyl group at the 7-position is generally more sterically hindered than the one at the 6-position. However, subtle differences in electronic effects can also influence reactivity. By carefully controlling the stoichiometry of the pivaloyl chloride and the reaction temperature, it is often possible to achieve selective acylation at the more reactive hydroxyl group. In many similar phenolic systems, the less hindered hydroxyl group reacts preferentially.

-

Experimental Protocol:

-

Dissolve 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine at 0°C.

-

Slowly add pivaloyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.

-

Once the starting material is consumed and the desired mono-pivaloylated product is the major component, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate.

-

Step 3: Chlorination of the 4-Position

The final step is the conversion of the 4-oxo group to a 4-chloro group, which is a key functional handle for subsequent nucleophilic aromatic substitution reactions in the synthesis of EGFR inhibitors.

-

Rationale: Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), are standard for this transformation.[7][8][9] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.

-

Experimental Protocol:

-

To a flask containing 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate (1 equivalent), add an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the mixture to reflux (typically 80-110°C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess chlorinating agent under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.

-

The residue is then carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Further purification can be achieved by recrystallization if necessary.

-

Analytical Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The following techniques are standard for the validation of such small molecules.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[6][10] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound.[11] Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₃H₁₃ClN₂O₃ would be approximately m/z 281.06.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the nine equivalent protons of the t-butyl group of the pivalate ester.

-

¹³C NMR: The carbon NMR spectrum will show resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the pivalate ester and the carbons of the quinazoline core.

-

Application in Drug Development: A Key Intermediate for EGFR Inhibitors

The primary utility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is as a versatile intermediate in the synthesis of targeted therapies, particularly second-generation irreversible EGFR inhibitors.[2] The 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for binding to the ATP-binding site of the EGFR kinase domain.[1][3]

The 7-hydroxy and 6-pivaloyloxy substitution pattern is particularly relevant for the synthesis of compounds like Afatinib. 6-Nitro-7-chloro-4-hydroxy quinazoline is a known intermediate in the synthesis of Afatinib.[2] The structural motif of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is highly analogous and provides a synthetic handle for the introduction of the pharmacophores required for potent and selective EGFR inhibition.

Role in EGFR Signaling Inhibition

Caption: Mechanism of action of EGFR inhibitors synthesized from quinazoline intermediates.

The final drug molecules derived from 4-Chloro-7-hydroxyquinazolin-6-yl pivalate act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[4] By blocking the binding of ATP, they prevent the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[14] This ultimately leads to the inhibition of cancer cell proliferation and survival.[15]

Conclusion

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a strategically important chemical entity in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of regioselectivity, follows established and scalable chemical principles. The functional group arrangement of a reactive 4-chloro substituent and a differentially protected dihydroxy system on the quinazoline core makes it an ideal precursor for the synthesis of a new generation of targeted cancer therapeutics. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and scientists working towards the discovery and development of novel kinase inhibitors.

References

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

-

Szabó, Z., Osz, E., & Lóránd, T. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Biochemical and Biophysical Methods, 61(1-2), 77–93. Available at: [Link].

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

- US9428468B2 - Process for the preparation of erlotinib. Google Patents.

- WO2010017387A2 - Lapatinib intermediates. Google Patents.

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

-

Sisto, A., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 213, 113177. Available at: [Link].

-

Selective Alkylation of a 6,7-Dihydroxyquinazoline. Request PDF on ResearchGate. Available at: [Link].

- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.

-

Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8897. Available at: [Link].

-

Tomaszewski, M., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2021(2), M1223. Available at: [Link].

-

Mischenko, E. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link].

-

Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications, 37(19), 3409-3415. Available at: [Link].

-

Kasireddy, V. R., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 62(17), 7878–7896. Available at: [Link].

-

6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex. Available at: [Link].

-

Kunes, J., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(11), 4447–4461. Available at: [Link].

-

Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. RSC Advances. Available at: [Link].

-

van der Westhuyzen, R., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2215-2223. Available at: [Link].

-

Kumar, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link].

-

Li, X., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 22(14), 4597–4601. Available at: [Link].

-

Wang, P., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Molecules, 19(9), 13871–13881. Available at: [Link].

-

El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. Available at: [Link].

-

Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868307. Available at: [Link].

-

Shu, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Available at: [Link].

-

Yamamoto, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 822841. Available at: [Link].

-

Mischenko, E. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link].

-

El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. Available at: [Link].

-

Chen, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5089. Available at: [Link].

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 7. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. MS and NMR investigation of bioactive quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. medkoo.com [medkoo.com]

- 15. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in the preparation of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic methodology but also a detailed explanation of the chemical principles and experimental considerations that underpin the process. The synthesis involves the preparation of the crucial precursor, 4-chloro-6,7-dihydroxyquinazoline, followed by a regioselective pivaloylation. This guide emphasizes safety, efficiency, and the analytical validation of the synthesized compounds.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including several approved anti-cancer drugs.[1] The targeted synthesis of specifically substituted quinazolines is therefore of significant interest in the field of drug discovery and development. 4-Chloro-7-hydroxyquinazolin-6-yl pivalate serves as a valuable building block, allowing for further functionalization at the 4-position and deprotection of the 7-hydroxy group under specific conditions. Its synthesis requires a strategic approach to achieve the desired regioselectivity and yield.

This guide will first detail the synthesis of the key intermediate, 4-chloro-6,7-dihydroxyquinazoline, followed by the selective pivaloylation at the 6-position. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly discussed, providing a self-validating protocol for experienced chemists.

Synthesis of the Precursor: 4-Chloro-6,7-dihydroxyquinazoline

The synthesis of 4-chloro-6,7-dihydroxyquinazoline is a multi-step process that begins with the construction of the quinazolinone ring system, followed by chlorination.

Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one

A common and effective method for the synthesis of the quinazolinone core involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent. In this case, starting from 2-amino-4,5-dihydroxybenzoic acid and formamidine acetate is a viable route.

Reaction Scheme:

Caption: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,5-dihydroxybenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents).

-

Add 2-methoxyethanol as the solvent to form a stirrable suspension.

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield 6,7-dihydroxyquinazolin-4(3H)-one as a solid.

Causality of Experimental Choices:

-

Formamidine acetate: This reagent serves as a source of the C2-H unit of the quinazoline ring. It is preferred over formic acid or other formylating agents in some cases due to its ease of handling and high reactivity in this cyclization.

-

2-Methoxyethanol: This high-boiling polar aprotic solvent is chosen to ensure the reactants are sufficiently solubilized at the reaction temperature and to facilitate the cyclization which requires elevated temperatures.

Step 2: Chlorination of 6,7-Dihydroxyquinazolin-4(3H)-one

The conversion of the 4-oxo group to a chloro group is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]

Reaction Scheme:

Caption: Chlorination to form 4-Chloro-6,7-dihydroxyquinazoline.

Experimental Protocol:

-

In a fume hood, carefully add 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting the tautomeric hydroxyl group of the quinazolinone to a chloride.

-

N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming the Vilsmeier reagent in situ with POCl₃, which is a more reactive electrophile and facilitates the chlorination.

-

Quenching on ice and neutralization: This is a critical safety and workup step. The highly reactive POCl₃ is hydrolyzed to phosphoric acid and HCl. The subsequent neutralization is necessary to precipitate the product and to handle the waste safely.

Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

The final step is the regioselective acylation of 4-chloro-6,7-dihydroxyquinazoline with pivaloyl chloride. The steric hindrance of the pivaloyl group and the differential reactivity of the two hydroxyl groups can be exploited to achieve selectivity.

Reaction Scheme:

Caption: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Experimental Protocol:

-

Dissolve 4-chloro-6,7-dihydroxyquinazoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Causality of Experimental Choices:

-

Pivaloyl chloride: This acylating agent introduces the bulky pivaloyl group. The steric hindrance of the t-butyl group can influence the regioselectivity of the acylation.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These organic bases are used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. They are non-nucleophilic enough to not compete with the hydroxyl groups in reacting with the pivaloyl chloride.

-

Low temperature and controlled addition: Starting the reaction at 0 °C and adding the pivaloyl chloride slowly helps to control the exothermic reaction and can improve the regioselectivity by favoring the kinetically preferred product.

-

Column chromatography: This purification technique is essential to separate the desired mono-acylated product from any unreacted starting material, di-acylated by-product, and other impurities.

Characterization Data

The structural confirmation of the synthesized compounds is paramount. The following are the expected analytical data for the final product.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spectrum (m/z) | Expected IR (cm⁻¹) |

| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | C₁₃H₁₃ClN₂O₃ | 280.71 | Signals for aromatic protons, a singlet for the C2-H, a singlet for the pivaloyl t-butyl group, and a broad singlet for the hydroxyl proton. | Signals for the quinazoline ring carbons, the carbonyl carbon of the pivalate group, the quaternary carbon, and the methyl carbons of the t-butyl group. | [M+H]⁺ at 281.06 | Bands for O-H stretching, C-H stretching, C=O stretching (ester), and C=N stretching. |

Note: The exact chemical shifts in NMR and absorption bands in IR will depend on the solvent and the specific instrument used. The provided information is a general expectation based on the structure and data from related compounds.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the chemicals involved in this synthesis. All operations should be performed in a well-ventilated fume hood.

Chemical Hazards:

-

Pivaloyl Chloride: Highly flammable liquid and vapor.[3] Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3] Reacts violently with water.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns to skin and eyes.

-

Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Flammable liquids and vapors. Corrosive and can cause severe skin and eye damage.

-

4-Chloro-6,7-dihydroxyquinazoline and 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: While specific toxicity data is limited, related chloro-quinazoline derivatives are known to be irritants.[4] Handle with care and avoid inhalation, ingestion, and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents like POCl₃ and pivaloyl chloride carefully before disposal.

Conclusion

This in-depth technical guide provides a robust and well-rationalized protocol for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for its application in drug discovery and development. The self-validating nature of the described protocols, rooted in established chemical transformations, ensures a high probability of success for the experienced synthetic chemist.

References

-

MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1134. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

ResearchGate. (2008). Selective Alkylation of a 6,7-Dihydroxyquinazoline. [Link]

-

Taylor & Francis Online. (2019). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 995-1002. [Link]

-

National Center for Biotechnology Information. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2453–2464. [Link]

-

Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet. [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6296. [Link]

-

National Center for Biotechnology Information. (2011). Modified Synthesis of Erlotinib Hydrochloride. Journal of the Korean Chemical Society, 55(4), 657-660. [Link]

Sources

- 1. 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in the development of advanced pharmaceutical agents. This document is intended to serve as a technical resource, offering insights into its reactivity, characterization, and strategic importance in medicinal chemistry.

Introduction: The Quinazoline Scaffold and the Strategic Role of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific substitution pattern of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, with its reactive 4-chloro group and strategically protected hydroxyl functionalities, designates it as a versatile building block for the synthesis of complex molecular architectures.

The pivalate ester at the 6-position serves as a robust protecting group for the hydroxyl function, allowing for selective reactions at other sites of the molecule. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1145671-38-0 | [3] |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [3] |

| Molecular Weight | 280.71 g/mol | [3] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one

-

To a flask containing 2-amino-4,5-dihydroxybenzoic acid, add an excess of formamide.

-

Heat the reaction mixture to reflux (approximately 180-200°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with a suitable solvent (e.g., ethanol or water), and dry under vacuum to yield 6,7-dihydroxyquinazolin-4(3H)-one.

Step 2: Selective Pivaloylation to yield 7-Hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate

Causality: The selective protection of one hydroxyl group over another in a catechol system can be challenging. The regioselectivity of this step is crucial and may depend on factors such as the solvent, base, and temperature. The 6-hydroxyl group might exhibit different reactivity compared to the 7-hydroxyl group due to electronic effects from the quinazolinone ring.

-

Suspend 6,7-dihydroxyquinazolin-4(3H)-one in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).

-

Add a suitable base, for example, triethylamine or pyridine, to the suspension.

-

Cool the mixture in an ice bath and slowly add pivaloyl chloride (1.0 to 1.2 equivalents). The stoichiometry is critical to favor mono-acylation.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification by column chromatography on silica gel will be necessary to isolate the desired mono-pivaloylated product from unreacted starting material and di-pivaloylated by-product.

Step 3: Chlorination to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

-

Suspend 7-Hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of DMF is often added to facilitate the reaction.[6][7]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford the final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is dominated by the electrophilic nature of the C4 position of the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer-like intermediate formed during the reaction.

Caption: Generalized mechanism of SNAr reaction at the C4 position.

This high reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-substituted quinazoline derivatives. This is a cornerstone of the utility of this intermediate in drug discovery programs.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[4][8]

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C8 positions of the quinazoline ring.

-

Pivalate Group: A sharp singlet integrating to nine protons will be present in the upfield region (δ 1.2-1.5 ppm), characteristic of the tert-butyl group.

-

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton at the 7-position is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Quinazoline Carbons: Signals for the carbon atoms of the quinazoline ring are expected in the range of δ 110-165 ppm. The carbon bearing the chlorine (C4) will be significantly downfield.

-

Pivalate Group: The carbonyl carbon of the pivalate ester will appear around δ 175-180 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will be observed in the upfield region.

Mass Spectrometry

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ for the pivalate ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the quinazoline ring system.

Potential Applications in Drug Discovery

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. The 4-position is a key site for modification to achieve desired biological activity and selectivity.

Intermediate for Kinase Inhibitors

Many potent kinase inhibitors feature a 4-anilinoquinazoline scaffold. The 4-chloro group of the title compound can be readily displaced by a variety of substituted anilines to generate libraries of potential kinase inhibitors for screening. The hydroxyl and protected hydroxyl groups at the 6 and 7 positions offer further points for diversification or for interaction with the target protein.

Caption: Application in the synthesis of potential kinase inhibitors.

Conclusion

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its key features, including the reactive 4-chloro group and the selectively protected hydroxyl functionalities, make it an ideal starting material for the synthesis of diverse libraries of quinazoline-based compounds. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapeutic agents.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2022. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. 2017. [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Malate salt of N-(4-{[6,7-bis(methyloxy) quinolin-4-yl]oxy}phenyl)- N′-(4-fluorophenyl)cyclopropane-1,1 -dicarboxamide, and crystalline forms thereof for the treatment of cancer. PubChem. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Selective Alkylation of a 6,7-Dihydroxyquinazoline. ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. PubMed. [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). ResearchGate. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

- 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders.

-

H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20230105181A1 - Salts and polymorphic forms of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1h-pyrazol-4-yl)-3h-imidazo[4,5-b]pyridine - Google Patents [patents.google.com]

- 3. 1145671-38-0|4-Chloro-7-hydroxyquinazolin-6-yl pivalate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Drawing from extensive research on the quinazoline scaffold, this document outlines the scientific basis for its presumed activity as a tyrosine kinase inhibitor, likely targeting the Epidermal Growth Factor Receptor (EGFR). This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the experimental validation of this compound's biological function.

Introduction: The Quinazoline Scaffold and Its Therapeutic Promise

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] A significant number of these compounds have been developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Notably, the 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), which are used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6][7][8] These drugs function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[9][10][11][12][13]

The structure of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, with its characteristic quinazoline core, strongly suggests its potential to act as a tyrosine kinase inhibitor. The chloro and hydroxyl substitutions on the quinazoline ring are common features in many active kinase inhibitors, influencing both target binding and pharmacokinetic properties. The pivalate ester at the 6-position may function as a prodrug moiety, designed to be cleaved by intracellular esterases to release the active hydroxy form of the compound.

This guide will therefore proceed with the well-founded hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is an inhibitor of the EGFR signaling pathway. We will detail the putative mechanism of action, provide a comprehensive plan for its experimental validation, and present the expected outcomes.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway

We postulate that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon entering the cell, the pivalate group is likely hydrolyzed, revealing the active 7-hydroxyquinazoline. This molecule is then hypothesized to bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.

The binding of the inhibitor prevents the endogenous ATP from accessing the active site, thereby blocking the autophosphorylation of the receptor, which is a critical step in its activation.[10][12] By inhibiting EGFR autophosphorylation, the compound effectively halts the downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathways affected would include the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis.[7][9]

The anticipated consequences of EGFR inhibition by this compound are:

-

Induction of Apoptosis: By blocking the pro-survival signals from the PI3K-Akt pathway, the compound is expected to induce programmed cell death in EGFR-dependent cancer cells.[9]

-

Cell Cycle Arrest: Inhibition of the MAPK pathway is likely to lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[4]

-

Inhibition of Angiogenesis and Metastasis: Disruption of EGFR signaling has also been shown to interfere with the processes of new blood vessel formation (angiogenesis) and the spread of cancer cells (metastasis).[4]

The following diagram illustrates the hypothesized mechanism of action:

Caption: Hypothesized EGFR signaling pathway inhibition.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of in vitro and cell-based assays must be performed. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against EGFR and to assess its selectivity by screening against a panel of other kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in DMSO. A serial dilution series should be prepared to determine the IC50 value.

-

Kinase Reaction: In a 96-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.

-

Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Selectivity Screening: Repeat the assay using a panel of other tyrosine and serine/threonine kinases to determine the selectivity profile of the compound.

Expected Outcome: We anticipate that the compound will exhibit potent, dose-dependent inhibition of EGFR kinase activity, with an IC50 value in the nanomolar range. The selectivity screen will reveal the compound's specificity for EGFR over other kinases.

Cell-Based EGFR Autophosphorylation Assay

Objective: To confirm that the compound can inhibit EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal levels of EGFR phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of the compound for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR autophosphorylation.

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).

-

Strip the membrane and re-probe with an antibody for total EGFR to confirm equal loading.

-

Use a loading control, such as an anti-GAPDH or anti-β-actin antibody.

-

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Expected Outcome: The compound should demonstrate a dose-dependent reduction in EGF-induced EGFR autophosphorylation, confirming its target engagement within the cell.

Cell Viability and Apoptosis Assays

Objective: To assess the downstream functional effects of EGFR inhibition on cancer cell survival and proliferation.

Methodology:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed EGFR-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 72 hours.

-

Measure cell viability using a standard colorimetric (MTT) or luminescent (CellTiter-Glo) assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treat cells with the compound at concentrations around the GI50 value for 24-48 hours.

-

Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Expected Outcome: The compound is expected to reduce the viability of EGFR-dependent cancer cells in a dose-dependent manner. The apoptosis assay should show a corresponding increase in the percentage of apoptotic cells following treatment.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for mechanism of action validation.

Anticipated Data Summary

The following table summarizes the expected quantitative data from the proposed experiments. These values are hypothetical but representative of a potent and selective EGFR inhibitor.

| Assay | Cell Line | Parameter | Expected Value |

| In Vitro Kinase Assay | N/A | IC50 | 10 - 100 nM |

| Cell Viability Assay | A431 | GI50 | 100 - 500 nM |

| Cell Viability Assay | HCC827 | GI50 | 50 - 200 nM |

| Cell Viability Assay | H1975 | GI50 | > 10 µM (Resistant) |

| EGFR Autophosphorylation | A431 | IC50 | 50 - 250 nM |

Note: HCC827 is an NSCLC cell line with an activating EGFR mutation, making it highly sensitive to EGFR inhibitors. H1975 is an NSCLC cell line with a T790M resistance mutation, which is expected to be resistant to this class of inhibitors.

Conclusion

Based on its chemical structure, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is strongly hypothesized to be a novel inhibitor of the EGFR tyrosine kinase. This guide has detailed its putative mechanism of action, which involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival.

The comprehensive experimental plan outlined in this document provides a clear and scientifically rigorous path to validate this hypothesis. The successful completion of these studies will not only elucidate the precise mechanism of action of this promising compound but also provide the necessary foundation for its further preclinical and clinical development as a potential therapeutic agent for EGFR-driven cancers.

References

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... [Diagram]. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Retrieved from [Link]

-

NCBI Bookshelf. (2024, October 9). Erlotinib. Retrieved from [Link]

-

PubChem. (n.d.). Erlotinib. Retrieved from [Link]

-

Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]

-

PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

ResearchGate. (2025, August 9). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

PubMed Central. (2012, December 6). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved from [Link]

-

PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

-

Study on quinazolinone derivative and their pharmacological actions. (2024, December 19). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Gefitinib - Wikipedia [en.wikipedia.org]

- 8. Erlotinib - Wikipedia [en.wikipedia.org]

- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. Quinazoline - Wikipedia [en.wikipedia.org]

- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold - A Privileged Motif in Medicinal Chemistry

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of both systematic investigation and insightful exploration. Within the vast landscape of heterocyclic chemistry, the quinazoline nucleus stands out as a "privileged structure," a testament to its remarkable versatility in binding to a multitude of biological targets.[1] This inherent promiscuity has led to the development of numerous clinically approved drugs and a plethora of investigational agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

This technical guide focuses on a specific, yet largely unexplored, member of this esteemed chemical family: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate . While direct biological data for this compound is not yet prevalent in the public domain, its structural features—a reactive 4-chloro substituent, a potentially metabolically labile 6-pivaloyloxy group, and a 7-hydroxy moiety—suggest a high potential for significant biological activity. The 4-chloro position serves as a key synthetic handle for introducing diverse functionalities, most notably amino groups, which are characteristic of many potent kinase inhibitors.[2][5] The pivalate ester may function as a prodrug, enhancing bioavailability and undergoing enzymatic cleavage in vivo to unmask a free hydroxyl group, which could be critical for target engagement.

This document, therefore, serves as both a predictive analysis and a practical roadmap for the comprehensive biological evaluation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. We will delve into its synthetic strategy, propose high-probability biological targets based on structure-activity relationships of close analogs, and provide detailed, field-proven experimental protocols to systematically uncover its therapeutic potential. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for your research endeavors.

Part 1: Synthesis and Chemical Characterization

The logical first step in evaluating a novel chemical entity is its efficient and verifiable synthesis. Based on established methodologies for quinazoline synthesis, a plausible route to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is proposed.[2]

Proposed Synthetic Pathway

The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate can be envisioned as a multi-step process commencing from readily available starting materials. The following diagram illustrates a logical synthetic workflow.

Caption: Proposed synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Step-by-Step Synthetic Protocol

Step 1: Cyclization to form 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one

-

To a stirred solution of 2-Amino-4-hydroxy-5-(pivaloyloxy)benzoic acid in an appropriate high-boiling solvent (e.g., 2-methoxyethanol or N,N-dimethylformamide), add an excess of formamidine acetate.

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Chlorination to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

-

Suspend the dried 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. The reaction should become a clear solution.

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

Treat the residue with ice-cold water or a saturated sodium bicarbonate solution to quench any remaining reagent and precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford the final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Justification of Experimental Choices:

-

Solvent Selection: High-boiling polar aprotic solvents are chosen for the cyclization step to ensure the reactants remain in solution at the required reaction temperature.

-

Chlorinating Agent: Both thionyl chloride and phosphorus oxychloride are effective for converting the 4-hydroxyquinazoline to the 4-chloroquinazoline. The choice may depend on the scale of the reaction and downstream purification strategy.

-

Catalyst: Catalytic DMF in the chlorination step forms the Vilsmeier reagent in situ, which is a more potent electrophile and accelerates the reaction.

Part 2: Predicted Biological Activities and Mechanistic Hypotheses

The structural features of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate suggest several high-probability avenues for biological activity, primarily in the realms of oncology and infectious diseases.

Anticancer Potential: A Focus on Kinase Inhibition

The 4-aminoquinazoline scaffold is a cornerstone of modern targeted cancer therapy, with prominent examples like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7] The 4-chloro position of our target molecule is a reactive site for nucleophilic substitution, making it an excellent precursor for generating a library of 4-aminoquinazoline derivatives.

Hypothesis: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will serve as a key intermediate for the synthesis of potent kinase inhibitors. Derivatization at the C4 position with various anilines is predicted to yield compounds with significant activity against receptor tyrosine kinases such as EGFR, HER2, and VEGFR, as well as intracellular kinases like PI3K and PAK4.[5][6][8][9]

The following diagram illustrates the potential mechanism of action for a hypothetical 4-anilino derivative.

Caption: Potential mechanism of action for a 4-anilinoquinazoline derivative.

Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[10]

Hypothesis: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and its derivatives may exhibit antimicrobial activity against a range of pathogenic bacteria and fungi. The planar heterocyclic ring system is capable of intercalating with microbial DNA, while various substituents can modulate this interaction and inhibit key cellular processes.

Part 3: A Framework for Biological Evaluation

A systematic and rigorous biological evaluation is paramount to elucidating the therapeutic potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The following experimental workflow provides a comprehensive approach.

Caption: A comprehensive workflow for biological evaluation.

Detailed Experimental Protocols

1. In Vitro Anticancer Activity Screening

-

Objective: To determine the cytotoxic effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and its derivatives against a panel of human cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound and cell line.

-

2. Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compounds against specific protein kinases.

-

Methodology (Example: EGFR Kinase Assay):

-

Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, combine the recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

-

Add the test compounds at various concentrations.

-

Incubate the reaction at 30 °C for 1 hour to allow for ATP consumption.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the IC50 values for kinase inhibition.

-

3. Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

-

Methodology (Broth Microdilution):

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Data Summary

The following table provides a template for summarizing the biological data obtained from the proposed assays.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Kinase Target | IC50 (nM) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Target-001 | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | A549 | EGFR | S. aureus | C. albicans | ||||

| MCF-7 | PI3Kα | E. coli | A. flavus | ||||||

| PC3 | PAK4 | P. aeruginosa | |||||||

| Analog-001 | (Specify C4 substituent) | A549 | EGFR | S. aureus | C. albicans | ||||

| MCF-7 | PI3Kα | E. coli | A. flavus | ||||||

| PC3 | PAK4 | P. aeruginosa |

Part 4: Concluding Remarks and Future Directions

4-Chloro-7-hydroxyquinazolin-6-yl pivalate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to a vast number of biologically active quinazolines provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The synthetic accessibility of the 4-chloro position is a key advantage, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship studies.

The experimental framework provided in this guide offers a comprehensive and logical pathway for the systematic evaluation of this compound and its derivatives. By adhering to these rigorous protocols, researchers can effectively probe the biological activity, elucidate the mechanism of action, and ultimately determine the therapeutic potential of this intriguing molecule. The journey from a promising chemical scaffold to a life-saving therapeutic is long and challenging, but it begins with the foundational scientific inquiry outlined herein.

References

-

Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759–793. [Link]

-

Matić, S., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 26(11), 3374. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3369. [Link]

-

Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6529. [Link]

- U.S. Patent No. 9,388,160. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.

-

Zhang, L., et al. (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4447. [Link]

-

Di Giorgio, C., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(11), 2530. [Link]

-

Guzman, J. D., et al. (2013). Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. Molecules, 18(12), 15154-15170. [Link]

-

de Souza, M. V. N., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8969. [Link]

-

Liu, X., et al. (2015). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6275-6280. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 23(11), 2824. [Link]

-

Patel, A. B., et al. (2014). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

-

Singh, T., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7483. [Link]

-

Al-Salahi, R., et al. (2019). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 24(18), 3244. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472. [Link]

-

Zhu, L., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

-

Fares, M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13. [Link]

-

Li, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Knyazeva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(3), 302-311. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 8. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

A Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Key Intermediate in Medicinal Chemistry

Introduction: The Quinazoline Scaffold and Its Significance in Drug Discovery